4-(4-Chlorophenyl)dibenzo[b,d]furan
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Overview
Description
4-(4-Chlorophenyl)dibenzo[b,d]furan is a chemical compound with the molecular formula C18H11ClO It is a derivative of dibenzo[b,d]furan, where a chlorine atom is substituted at the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)dibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. One common method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzo[b,d]furan core . Metal complex catalysis is often employed in these reactions to enhance efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of photochemical reactions has also been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)dibenzo[b,d]furan undergoes various types of chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens for halogenation reactions and Lewis acids for Friedel-Crafts reactions . The conditions typically involve the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, halogenation reactions can yield polyhalogenated derivatives, while Friedel-Crafts reactions can produce acylated or alkylated products .
Scientific Research Applications
4-(4-Chlorophenyl)dibenzo[b,d]furan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For example, compounds containing the dibenzo[b,d]furan moiety have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . Additionally, these compounds can inhibit tumor necrosis factor (TNF-α) production, contributing to their anti-inflammatory and antiallergic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Chlorophenyl)dibenzo[b,d]furan include:
Dibenzo[b,d]furan: The parent compound without the chlorine substitution.
Polychlorinated dibenzofurans: Compounds with multiple chlorine substitutions on the dibenzo[b,d]furan core.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the para position of the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its electrophilic substitution reactions and potentially improve its efficacy in biological applications .
Properties
Molecular Formula |
C18H11ClO |
---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)dibenzofuran |
InChI |
InChI=1S/C18H11ClO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H |
InChI Key |
GFRLNJGYRTXAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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